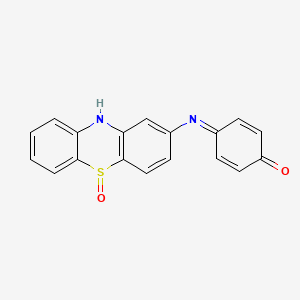
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is a complex organic compound with the molecular formula C18H12N2O2S It is known for its unique structure, which includes a phenothiazine moiety linked to a cyclohexadienone ring through an imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide typically involves the reaction of phenothiazine derivatives with cyclohexadienone derivatives under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the S-oxide group. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the S-oxide group to a sulfide group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: A parent compound with similar structural features.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone moieties.
Imino Derivatives: Compounds with similar imino functional groups.
Uniqueness
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85153-42-0 |
|---|---|
Molekularformel |
C18H12N2O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-[(5-oxo-10H-phenothiazin-2-yl)imino]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H12N2O2S/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)20-15-3-1-2-4-17(15)23(18)22/h1-11,20H |
InChI-Schlüssel |
UOYOZMLYHNJCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)N=C4C=CC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



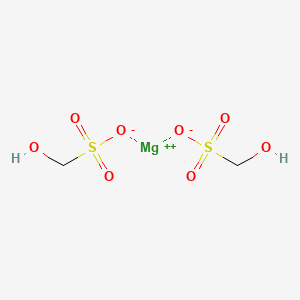
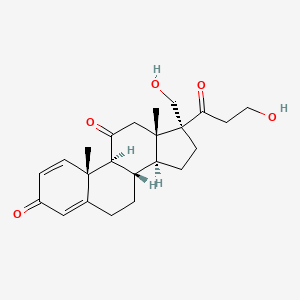
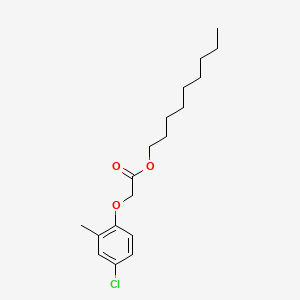
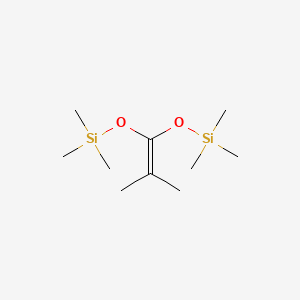
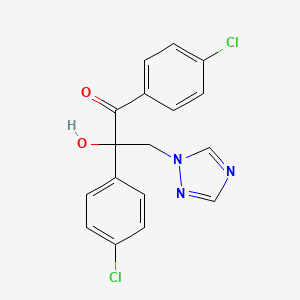
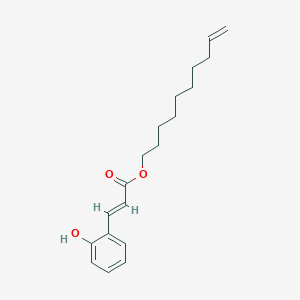
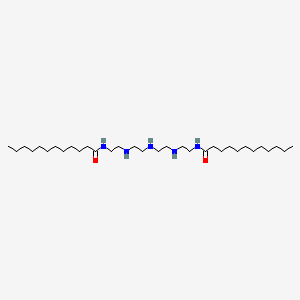
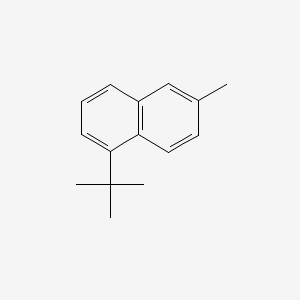
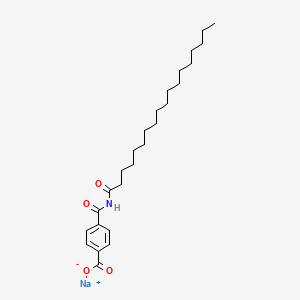
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
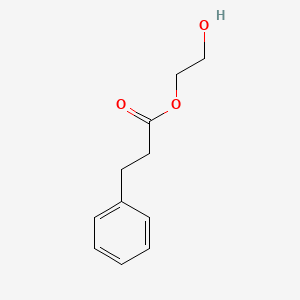
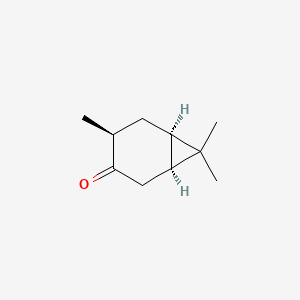
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
